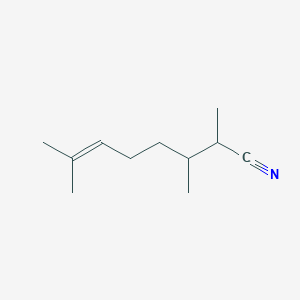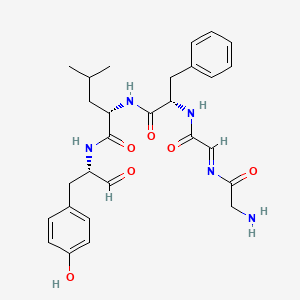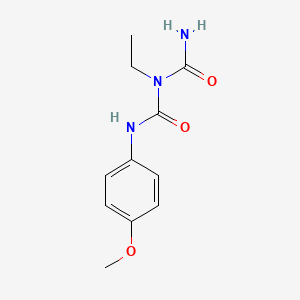
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their mutagenic and carcinogenic potential. This compound is of particular interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)nitrosoamino)-1-propanol typically involves the nitrosation of secondary amines with nitrosating agents. One common method is the reaction of 2-amino-1-propanol with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis.
Medicine: Research on this compound helps in understanding the mechanisms of cancer development and potential therapeutic interventions.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)nitrosoamino)-1-propanol involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, ultimately leading to carcinogenesis. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodiethanolamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine: Known for its high mutagenic potential.
N-Nitrosodiethylamine: Commonly used in research related to liver carcinogenesis.
Uniqueness
2-((2-Hydroxyethyl)nitrosoamino)-1-propanol is unique due to its specific structure, which includes both a hydroxyl group and a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound for research in various scientific fields.
Properties
CAS No. |
78326-59-7 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(1-hydroxypropan-2-yl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-5(4-9)7(6-10)2-3-8/h5,8-9H,2-4H2,1H3 |
InChI Key |
KBVFODFEGVNTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(CCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



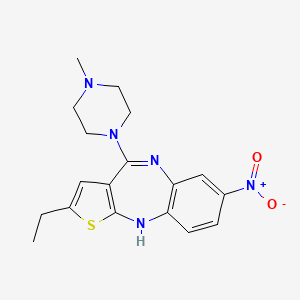
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)


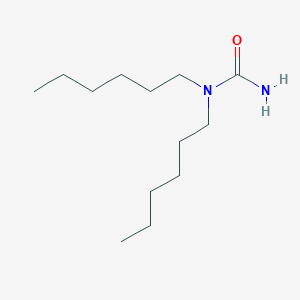



![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
